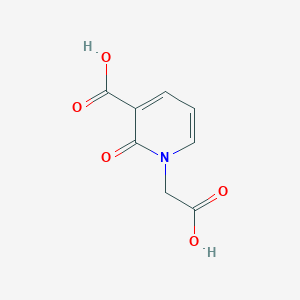
1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
Carboxymethyl derivatives are often synthesized from cellulose, yielding products with properties like high viscosity, hydrophilicity, defoaming, and chelating ability . They are extensively used in various industries including food, agriculture, wastewater treatment, pharmacy, and medicine .
Synthesis Analysis
Carboxymethyl cellulose (CMC), a common carboxymethyl derivative, is produced by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The carboxymethyl groups (-CH2-COOH) are bonded to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .Molecular Structure Analysis
The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethyl groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .Chemical Reactions Analysis
The crosslinking of CMC with polycarboxylic acids such as citric acid and fumaric acid occurs between the hydroxyl groups of CMC and carboxylic groups of polycarboxylic acids via esterification .科学的研究の応用
Hydrogen Bonding Studies
A study by Dobbin et al. (1993) explored hydrogen bonding in 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, closely related to the compound . The research revealed significant insights into intramolecular and intermolecular hydrogen bonding, providing a foundational understanding of the chemical behavior of similar compounds (Dobbin, Hider, Rizvi, Maki & Helm, 1993).
Synthesis and Characterization
Zhao Jing-gui (2005) conducted a study focusing on the synthesis and characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid, which is structurally similar to the compound . This research provides valuable insights into the synthetic processes and structural analysis of these types of compounds (Zhao Jing-gui, 2005).
Potential as Drug Precursors
Research by Dotsenko et al. (2019) explored the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, highlighting their potential as drug precursors. This indicates the compound's relevance in the pharmaceutical field (Dotsenko, Russkih, Aksenov & Aksenova, 2019).
Catalytic Applications
A study by Paul et al. (2021) investigated 1D Zn(II) coordination polymers using similar compounds. These polymers showed effectiveness as heterogeneous catalysts in environmentally friendly conditions. This research opens up possibilities for the compound's application in green chemistry and catalysis (Paul, Karmakar, da Silva & Pombeiro, 2021).
Antibacterial Properties
Egawa et al. (1984) synthesized pyridonecarboxylic acids, including compounds structurally related to the one , and evaluated their antibacterial properties. This suggests potential applications of such compounds in developing new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno & Matsumoto, 1984).
作用機序
Target of Action
It’s worth noting that carboxymethyl derivatives like carboxymethyl cellulose have been found to bind to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors glut-1 .
Mode of Action
Carboxymethyl derivatives are known for their ability to interact with various biological targets due to their polar carboxyl groups, which render them soluble and chemically reactive .
Biochemical Pathways
Carboxymethyl derivatives are known to be involved in various biochemical processes due to their chemical reactivity .
Pharmacokinetics
It’s worth noting that carboxymethyl derivatives like carboxymethyl cellulose have been found to have a residence time of approximately 2 hours when bound to corneal cells .
Result of Action
Carboxymethyl derivatives are known for their ability to interact with various biological targets and induce changes due to their chemical reactivity .
Action Environment
It’s worth noting that the functional properties of carboxymethyl derivatives depend on the degree of substitution of the cellulose structure, as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .
特性
IUPAC Name |
1-(carboxymethyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-6(11)4-9-3-1-2-5(7(9)12)8(13)14/h1-3H,4H2,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMOLGWQLGATQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
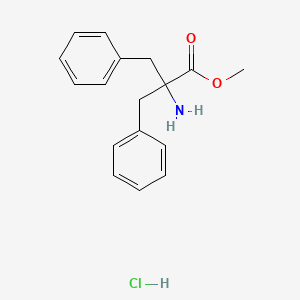
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)

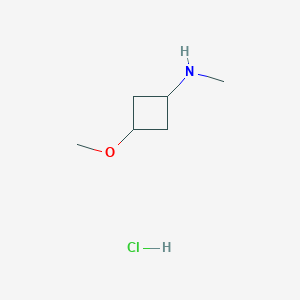
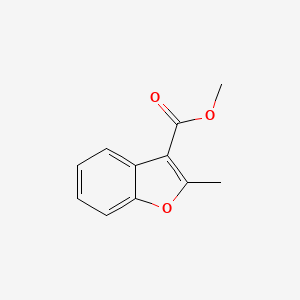

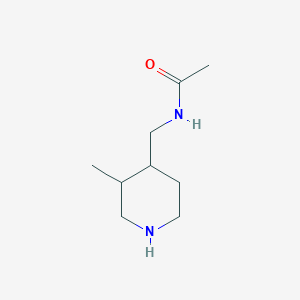
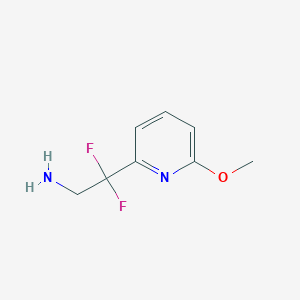


![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)
![Cyclopentanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B1434925.png)
![Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B1434927.png)